BMS641 Exhibits 100‑Fold Higher Binding Affinity for RARβ vs. RARα/γ – a Selectivity Gap Not Matched by TTNPB or Adapalene
BMS641 binds RARβ with a Kd of 2.5 nM, while its affinity for RARα (Kd = 225 nM) and RARγ (Kd = 223 nM) is ~100‑fold lower . This selectivity profile contrasts sharply with the pan‑RAR agonist TTNPB, which binds all three subtypes with comparable high affinity (IC50 values: RARα = 5.1 nM, RARβ = 4.5 nM, RARγ = 9.3 nM) . Adapalene, another retinoid, shows only modest RARβ preference (AC50: RARβ = 2.3 nM, RARα = 22 nM, RARγ = 9.3 nM), representing a <10‑fold window . The ~100‑fold selectivity of BMS641 enables clean pharmacological dissection of RARβ‑mediated effects with minimal off‑target RARα/γ activation.
| Evidence Dimension | Binding affinity (Kd) for RAR subtypes |
|---|---|
| Target Compound Data | RARβ Kd = 2.5 nM; RARα Kd = 225 nM; RARγ Kd = 223 nM |
| Comparator Or Baseline | TTNPB: RARα IC50 = 5.1 nM, RARβ IC50 = 4.5 nM, RARγ IC50 = 9.3 nM; Adapalene: RARβ AC50 = 2.3 nM, RARα AC50 = 22 nM, RARγ AC50 = 9.3 nM |
| Quantified Difference | BMS641: ~100‑fold RARβ selectivity; TTNPB: <2‑fold selectivity; Adapalene: <10‑fold selectivity |
| Conditions | Radioligand displacement binding assays using recombinant human RARα, β, γ |
Why This Matters
For experiments requiring unambiguous attribution of a biological effect to RARβ, BMS641 provides the highest subtype‑to‑subtype selectivity window among commonly used RAR agonists, reducing the risk of confounding crosstalk from RARα/γ.
